

The BACE1 Signaling Pathway in Amyloid- β Production

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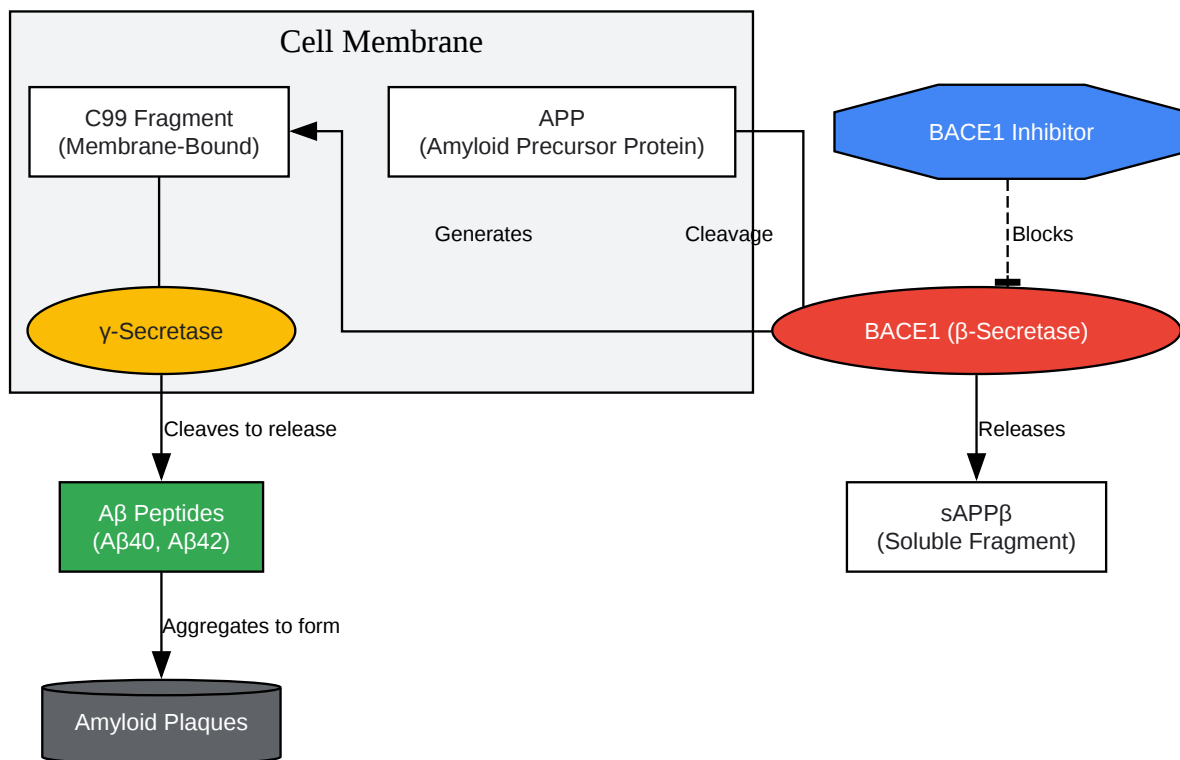
Compound of Interest

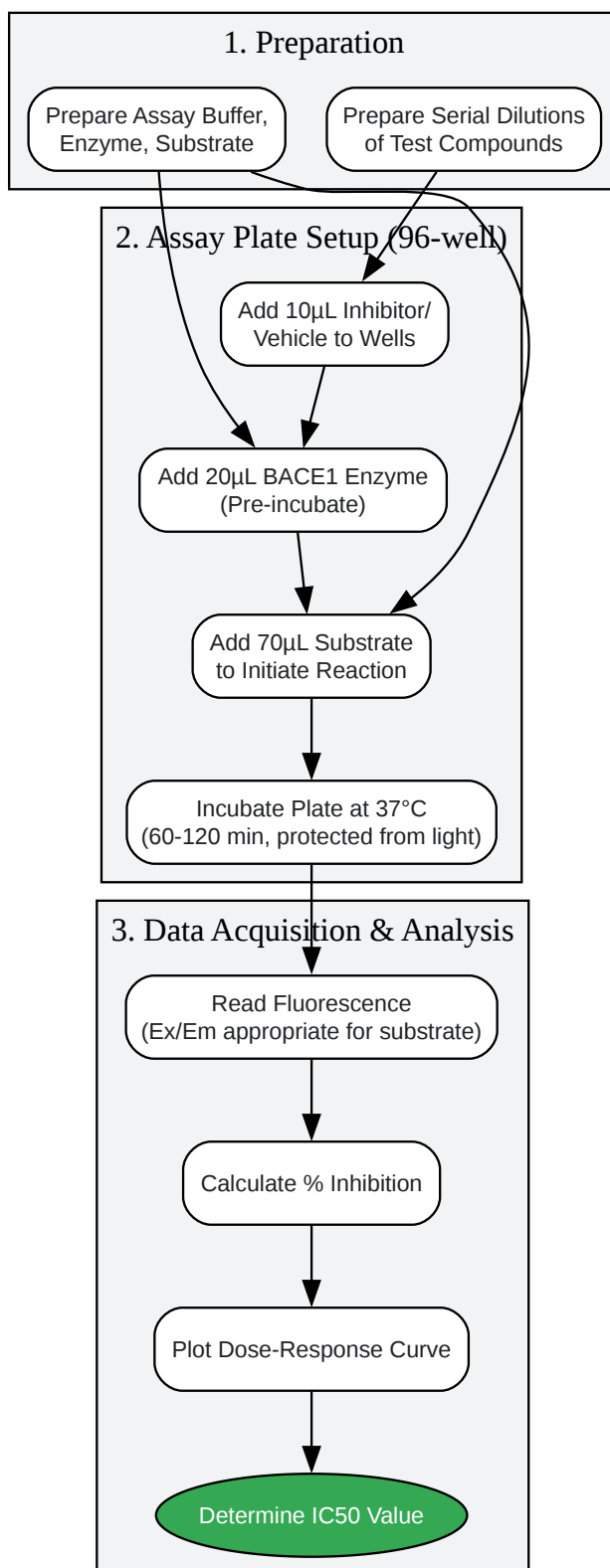
Compound Name: *Ac-Glu-Asp(EDANS)-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Gly-Lys(DABCYL)-Glu-NH₂*

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BACE1, a type I transmembrane aspartyl protease, initiates the amyloidogenic pathway by cleaving the Amyloid Precursor Protein (APP).[2][5] This initial cleavage releases a soluble ectodomain (sAPP β) and leaves a 99-amino acid membrane-bound C-terminal fragment (C99).[5] The C99 fragment is subsequently cleaved by a multi-protein complex called γ -secretase, which releases the A β peptides of varying lengths, primarily A β 40 and A β 42.[1][6] The A β 42 variant is particularly prone to aggregation and is a major component of the amyloid plaques found in the brains of Alzheimer's patients.[6] Interestingly, research has shown that A β 42 can create a positive feedback loop by augmenting BACE1 gene transcription through the JNK/c-jun signaling pathway, potentially accelerating disease progression.[6]





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